3-Amino-3-(furan-2-yl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which closely relate to 3-amino-3-(furan-2-yl)propanoic acid, involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, yielding 48-94% yields. This process, catalyzed by iron dust, avoids the hydrogenolysis of bromine on the thiophene nucleus, demonstrating a versatile approach to synthesizing furan-containing amino acids (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-aryl-3-(furan-2-yl)propenoic acid derivatives, has been elucidated through NMR and DFT studies. These studies reveal the electrophilic characteristics of the furan compounds, offering insights into the molecular configurations that facilitate their diverse chemical reactivity and properties (Kalyaev et al., 2022).
Chemical Reactions and Properties
Reactions of 3-(furan-2-yl)propenoic acids with arenes in superacids lead to hydroarylation of the carbon–carbon double bond, producing 3-aryl-3-(furan-2-yl)propenoic acid derivatives. These reactions underscore the chemical versatility of the furan nucleus in forming complex structures with potential bioactivity, as evidenced by their antimicrobial activity against various pathogens (Kalyaev et al., 2022).
Physical Properties Analysis
The crystal structure of related compounds provides valuable information on the physical properties of this compound derivatives. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate indicates intricate hydrogen bonding patterns and molecular geometry, which can influence the compound's solubility, stability, and reactivity (Li, Liang, & Tai, 2009).
Chemical Properties Analysis
The chemical properties of this compound derivatives can be inferred from their reactivity in synthetic pathways. For example, the efficient synthesis of highly functionalized 2,2′-bifurans through a multi-component reaction showcases the reactive nature of furan derivatives and their capacity to form complex molecules with diverse chemical functionalities (Sayahi et al., 2015).
Scientific Research Applications
Synthesis and Chemical Properties
- Improved Synthesis Techniques : The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, primarily with furan or thiophene nuclei, has been improved. The process involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid. This method avoids hydrogenolysis of bromine on the thiophene nucleus, a common issue in previous methods (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Biological and Medicinal Research
- Antimicrobial Activity : A study on 3-aryl-3-(furan-2-yl)propenoic acid derivatives found that these compounds, including similar structures to 3-Amino-3-(furan-2-yl)propanoic acid, exhibit significant antimicrobial activity. They are particularly effective against yeast-like fungi Candida albicans and also show activity against Escherichia coli and Staphylococcus aureus (Kalyaev et al., 2022).
Agricultural Research
- Root Growth-Inhibitory Activity : Compounds derived from 3-(furan-2-yl)propanoic acid have been shown to possess root growth-inhibitory properties. For instance, a study revealed that certain derivatives can significantly inhibit the root growth of rape seedlings, highlighting potential applications in agriculture (Kitagawa & Asada, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Amino-3-(furan-2-yl)propanoic acid is believed to be the enzyme cyclooxygenase-2 (COX-2) . COX-2 is a key player in the synthesis of pro-inflammatory molecules, making it a significant target for anti-inflammatory drugs.
Biochemical Pathways
The inhibition of COX-2 affects the prostaglandin synthesis pathway , leading to a decrease in the production of pro-inflammatory molecules. This can result in reduced inflammation and pain, although the specific downstream effects would depend on the context of the inflammation and the specific cells involved .
Pharmacokinetics
For instance, its absorption would determine how much of the compound enters the systemic circulation, while its metabolism and excretion would influence the duration of its action .
Result of Action
The primary result of the action of this compound is the potential reduction of inflammation due to its inhibition of COX-2 . This could lead to a decrease in symptoms associated with inflammation, such as pain and swelling.
properties
IUPAC Name |
3-amino-3-(furan-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKVKIOGYSPIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340578 | |
Record name | 3-amino-3-(furan-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73456-99-2 | |
Record name | 3-amino-3-(furan-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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